molecular formula C23H20Cl2N4O2 B283878 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283878
M. Wt: 455.3 g/mol
InChI Key: FFSCDFFCXGSEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPPY and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not well understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and receptors, thereby modulating their activity.
Biochemical and Physiological Effects:
6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and receptors, thereby modulating their activity. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high potency and specificity towards various enzymes and receptors. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One future direction is to study the mechanism of action of this compound in more detail to understand how it modulates the activity of various enzymes and receptors. Another future direction is to study the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, the potential toxicity and limited solubility of this compound can be addressed by developing more efficient synthesis methods and modifying the chemical structure of the compound.
In conclusion, 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 2,6-dichlorobenzyl bromide with 3-hydroxybenzaldehyde in the presence of potassium carbonate to obtain 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-amino-3-propyl-1H-pyrazole-5-carbonitrile in the presence of a catalytic amount of acetic acid to obtain the final product.

Scientific Research Applications

6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to have potential applications in various fields of scientific research. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a tool for studying the mechanism of action of various enzymes and receptors.

properties

Molecular Formula

C23H20Cl2N4O2

Molecular Weight

455.3 g/mol

IUPAC Name

6-amino-4-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H20Cl2N4O2/c1-2-5-19-21-20(15(11-26)22(27)31-23(21)29-28-19)13-6-3-7-14(10-13)30-12-16-17(24)8-4-9-18(16)25/h3-4,6-10,20H,2,5,12,27H2,1H3,(H,28,29)

InChI Key

FFSCDFFCXGSEHT-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)Cl

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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